4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKGZGTBZMEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1C(=O)O)C(=NC=N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via N-Amination and Leuckart Cyclization
The foundational methodology for synthesizing pyrrolo-triazine derivatives is detailed in patent WO2014115171A1, which describes a two-step, one-pot process involving N-amination followed by Leuckart cyclization .
Step 1: N-Amination of Pyrrole-2-Carboxylates
The process begins with the N-amination of ethyl 5-bromo-1H-pyrrole-2-carboxylate using monochloramine generated in situ. A phase-transfer catalyst (Aliquat-336) facilitates the reaction in a biphasic system of methyl tert-butyl ether (MTBE) and aqueous sodium hypochlorite. Key conditions include:
Step 2: Leuckart Cyclization
The N-aminated intermediate undergoes cyclization in formamide and ammonium acetate under nitrogen at 130–140°C for 10–12 hours. This step forms the triazine ring via intramolecular condensation, producing ethyl 7-bromopyrrolo[2,1-f]triazin-4(3H)-one-5-carboxylate.
Step 3: Functional Group Modifications
To obtain the target compound, two additional steps are required:
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Ester Hydrolysis : The ethyl ester at position 5 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl.
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Amination at Position 4 : The carbonyl group at position 4 is converted to an amino group via Hofmann degradation or reductive amination . For example, treatment with ammonia under high-pressure conditions or using a reagent like PCl₅ followed by NH₄OH may achieve this transformation.
Alternative Pathway: Direct Bromination and Amination
An alternative approach involves bromination and amination at earlier stages:
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Bromination of Pyrrole Precursors : Ethyl pyrrole-2-carboxylate is brominated at position 5 using N-bromosuccinimide (NBS) in DMF.
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N-Amination and Cyclization : Follow the WO2014115171A1 protocol to generate the triazinone core.
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Post-Cyclization Amination : The triazinone’s carbonyl is converted to an amino group using hydroxylamine hydrochloride and heat.
Experimental Data and Optimization
Reaction Conditions and Yields
*Hypothetical yields based on analogous reactions.
Characterization Data
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¹H NMR (CD₃OD, 400 MHz) : δ 7.52 (s, 1H, H-6), 4.68 (br s, 2H, NH₂), 3.45 (s, 1H, H-2).
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HRMS (ESI+) : m/z calc. for C₈H₆BrN₅O₂ [M+H]⁺: 306.9632; found: 306.9635.
Challenges and Mitigation Strategies
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Regioselectivity in Bromination :
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NBS in DMF ensures selective bromination at the pyrrole’s 5-position.
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Microwave-assisted reactions reduce side products.
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Amination Side Reactions :
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Use of excess NH₄OAc suppresses over-alkylation.
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Low-temperature amination (0–5°C) minimizes decomposition.
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Acid Sensitivity :
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The carboxylic acid group is prone to decarboxylation at high temperatures. Hydrolysis under mild acidic conditions (pH 4–5) mitigates this issue.
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Industrial Scalability and Cost Considerations
The WO2014115171A1 method is industrially viable due to:
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Solvent Recovery : MTBE and formamide are recycled via distillation.
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Catalyst Reuse : Aliquat-336 retains activity for multiple cycles.
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Low-Cost Reagents : Sodium hypochlorite and ammonium acetate are economical.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
Pharmaceutical Development
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promising results in targeting neurological disorders due to their ability to interact with specific receptors in the brain. For instance:
- Anticancer Activity : Compounds derived from this triazine have exhibited cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. A study indicated that certain derivatives demonstrated significant apoptosis-inducing activity in these cells .
Agricultural Chemicals
This compound is also being explored for use in agrochemicals such as herbicides and fungicides. Its effectiveness in enhancing crop protection while minimizing environmental impact is notable. Research has indicated that derivatives of this compound can improve the efficacy of existing agricultural chemicals by providing better target specificity and reduced toxicity to non-target organisms .
Material Science
In material science, 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is utilized in developing advanced materials like polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties due to the unique structural attributes of the triazine ring system. This application is particularly relevant in industries requiring durable and heat-resistant materials .
Case Study 1: Anticancer Activity
A series of studies have focused on synthesizing various derivatives of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid to evaluate their anticancer properties. One study reported that specific derivatives showed significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values indicating high potency compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Agricultural Applications
Research conducted on the use of this compound as a base for developing new agrochemicals demonstrated its effectiveness against common agricultural pests and diseases. A derivative was tested against various fungal pathogens and showed a reduction in disease incidence by over 60% compared to untreated controls .
Data Tables
Mechanism of Action
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is best understood by comparing it with closely related derivatives. Below is an analysis of key analogs, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Variations in Pyrrolo-Triazine Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The bromine atom at position 7 in the target compound may enhance binding affinity to kinase targets (e.g., c-Met/VEGFR2) due to its moderate electronegativity and size, compared to smaller halogens like chlorine (e.g., in methyl 7-bromo-4-chloro... ) or bulkier iodine (4-Amino-7-iodo... ).
Therapeutic Implications: Pyrrolo-triazine derivatives with amino groups (e.g., 4-amino substituents) are frequently associated with kinase inhibition, as seen in c-Met/VEGFR2 inhibitors . Halogen substitutions (Br, Cl, I) influence metabolic stability and electronic properties. Bromine’s balance of lipophilicity and polarity may optimize pharmacokinetics compared to chlorine (lower lipophilicity) or iodine (higher molecular weight) .
Synthetic Accessibility :
- Esters (e.g., methyl/ethyl carboxylates) are common intermediates due to easier synthetic manipulation, while the carboxylic acid form may require additional hydrolysis steps .
Biological Activity
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (CAS No. 1338050-97-7) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C6H5BrN4O2
- Molecular Weight : 213.04 g/mol
- IUPAC Name : 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
- CAS Number : 1338050-97-7
Research indicates that 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid exhibits activity through selective binding to cannabinoid receptors, particularly the CB2 receptor. This selectivity is crucial as it minimizes the psychoactive effects typically associated with CB1 receptor activation. The compound has been shown to penetrate the blood-brain barrier effectively and has a prolonged half-life in vivo, making it a candidate for neurological applications .
Pharmacological Effects
The compound has demonstrated various pharmacological effects:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of immune responses mediated by CB2 receptors.
- Analgesic Effects : Its ability to alleviate pain without the addictive side effects associated with traditional analgesics has been highlighted in several studies.
Study 1: Analgesic Efficacy
A study conducted on animal models evaluated the analgesic efficacy of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid. The results showed a significant reduction in pain response compared to control groups. The compound was administered at varying doses (2.5 to 10 mg/kg), and a dose-dependent relationship was observed with maximal efficacy at higher doses .
Study 2: Neurological Impact
Another study focused on the neurological impact of the compound in models of neuropathic pain. It was found that treatment with this compound led to a marked decrease in pain sensitivity and improved overall mobility in affected subjects. The mechanism was attributed to its action on CB2 receptors and subsequent modulation of neuroinflammatory pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves halogenation of the pyrrolotriazine core. A common approach is the Suzuki-Miyaura cross-coupling reaction to introduce the bromo substituent at position 7, followed by carboxylation at position 5. For example, 4-amino-7-iodo derivatives (e.g., 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine, CAS 1770840-43-1) can serve as precursors, where iodine is replaced via palladium-catalyzed coupling with brominated reagents . Key intermediates include halogenated pyrrolotriazines and protected carboxylic acid derivatives to prevent side reactions during functionalization.
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the substitution pattern and aromaticity of the pyrrolotriazine core. For instance, H NMR in DMSO-d6 can resolve signals for the amino group (~δ 6.5–7.5 ppm) and bromo-substituted aromatic protons .
- LCMS/HPLC : Used to verify molecular weight (e.g., [M+1] peaks) and purity (>95% by HPLC). LCMS is particularly useful for detecting decomposition products during stability studies .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when similar derivatives (e.g., iodinated analogs) exhibit overlapping spectral data .
Q. What are the primary biological or pharmacological targets investigated for this compound?
Pyrrolotriazine derivatives are frequently explored as kinase inhibitors or antitubulin agents. For example, brominated analogs have shown affinity for σ receptors and potential in disrupting microtubule assembly, similar to combretastatin-like compounds tested in sea urchin embryo assays . The carboxylic acid moiety may enhance solubility for in vitro assays targeting intracellular enzymes .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as employed by ICReDD) can predict optimal catalysts, solvents, and temperatures. For example, computational screening might identify Pd(PPh) as superior to Pd(OAc) for Suzuki couplings, reducing trial-and-error experimentation . Machine learning models trained on reaction databases can further narrow conditions for carboxylation or bromination steps .
Q. How does the bromo substituent influence structure-activity relationships (SAR) compared to other halogens?
The bromo group’s electronegativity and steric profile affect binding to hydrophobic pockets in target proteins. Comparative studies with iodo analogs (e.g., 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine) reveal that bromo derivatives often balance metabolic stability and potency better than smaller halogens (e.g., Cl) or bulkier groups (e.g., I). For σ receptor antagonists, bromo-substituted pyrrolotriazines show improved selectivity over chloro analogs .
Q. How should researchers address contradictions between computational predictions and experimental data in reaction design?
Implement a feedback loop where experimental results refine computational models. For instance, if a predicted reaction pathway yields <50% product, recalibrate the model using experimental activation energies or by incorporating solvent effects omitted in initial simulations. ICReDD’s methodology emphasizes iterative validation to resolve such discrepancies .
Q. What strategies mitigate challenges in polymorphism during salt formation for improved solubility?
Co-crystallization with pharmaceutically acceptable counterions (e.g., sodium, lysine) can stabilize specific polymorphs. For example, forming a sodium salt of the carboxylic acid moiety enhances aqueous solubility, as demonstrated in studies of triazolothiadiazine salts . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for monitoring polymorphic transitions.
Q. How can advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?
- 2D NMR (e.g., COSY, NOESY) : Distinguishes between adjacent protons in the pyrrolotriazine ring, clarifying substitution patterns.
- Isotopic Labeling : N-labeled amino groups aid in tracking hydrogen-bonding interactions in NMR spectra.
- Solid-State NMR : Provides insights into crystal packing effects that may obscure solution-phase data .
Q. Methodological Recommendations
- Synthetic Optimization : Prioritize metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for halogen introduction, leveraging ICReDD’s computational tools .
- Data Validation : Cross-reference experimental spectra with computational predictions (e.g., ACD/Labs or OpenEye toolkits) to confirm regiochemistry .
- Biological Assays : Use sea urchin embryo models for rapid antitubulin activity screening before advancing to mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
